Methylamino-PEG3-acid

Description

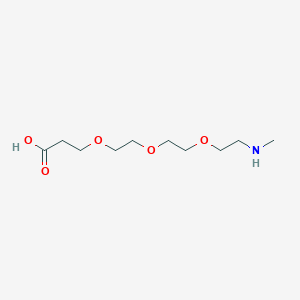

Structure

2D Structure

Properties

IUPAC Name |

3-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO5/c1-11-3-5-15-7-9-16-8-6-14-4-2-10(12)13/h11H,2-9H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYRIIPYCMYZWMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOCCOCCOCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Methylamino-PEG3-acid: Properties, Applications, and Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methylamino-PEG3-acid, a heterobifunctional linker critical in the fields of bioconjugation and drug development. This document details its physicochemical properties, outlines its primary applications, and provides exemplary experimental protocols for its use.

Core Properties of this compound

This compound is a valuable tool in chemical biology and medicinal chemistry, featuring a discrete three-unit polyethylene (B3416737) glycol (PEG) chain functionalized with a terminal methylamine (B109427) group and a carboxylic acid group. This structure imparts desirable characteristics for covalently linking molecules.

| Property | Value |

| Molecular Formula | C10H21NO5 |

| Molecular Weight | 235.28 g/mol |

| CAS Number | 2148295-95-6[1] |

Note: The properties listed above are for the free base form of the molecule.

Applications in Drug Development and Research

The unique bifunctional nature of this compound makes it a versatile linker for a variety of applications, most notably in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

PROTACs are novel therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. They consist of two ligands connected by a linker: one that binds to the target protein and another that recruits an E3 ubiquitin ligase. The linker plays a crucial role in the efficacy of the PROTAC by controlling the distance and orientation between the target protein and the E3 ligase, which is essential for the formation of a productive ternary complex and subsequent protein degradation.

The hydrophilic PEG spacer of this compound enhances the solubility and bioavailability of the resulting conjugate, which are often challenges in drug development. The methylamine and carboxylic acid termini provide orthogonal handles for conjugation to the respective ligands.

Experimental Protocol: Synthesis of a PROTAC using this compound

This protocol outlines a general procedure for the synthesis of a PROTAC, where this compound is used to link a target protein ligand (containing a reactive amine) and an E3 ligase ligand (containing a reactive carboxylic acid).

Materials:

-

This compound

-

Target Protein Ligand with a primary or secondary amine

-

E3 Ligase Ligand with a carboxylic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

High-Performance Liquid Chromatography (HPLC) for purification

-

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization

Procedure:

-

Activation of E3 Ligase Ligand:

-

Dissolve the E3 ligase ligand (1 equivalent), DCC (1.1 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.

-

Stir the reaction mixture at room temperature for 2-4 hours to form the NHS-activated ester. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Conjugation to this compound:

-

In a separate flask, dissolve this compound (1 equivalent) and TEA (2 equivalents) in anhydrous DMF.

-

Add the solution of the activated E3 ligase ligand dropwise to the this compound solution.

-

Stir the reaction at room temperature overnight.

-

-

Purification of the Intermediate:

-

Remove the solvent under reduced pressure.

-

Purify the resulting E3 ligase-linker conjugate by reverse-phase HPLC.

-

Characterize the product by MS to confirm the correct mass.

-

-

Activation of the Linker's Carboxylic Acid:

-

Dissolve the purified E3 ligase-linker conjugate (1 equivalent), DCC (1.1 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

-

Final Conjugation to Target Protein Ligand:

-

Dissolve the target protein ligand (1 equivalent) and TEA (2 equivalents) in anhydrous DMF.

-

Add the solution of the activated E3 ligase-linker conjugate to the target protein ligand solution.

-

Stir the reaction at room temperature overnight.

-

-

Final Purification and Characterization:

-

Remove the solvent under reduced pressure.

-

Purify the final PROTAC molecule by reverse-phase HPLC.

-

Characterize the final product by MS and NMR to confirm its identity and purity.

-

Visualization of PROTAC-Mediated Protein Degradation

The following diagram illustrates the mechanism of action of a PROTAC molecule, where this compound serves as the linker.

Caption: PROTAC Mechanism of Action.

This guide provides a foundational understanding of this compound for its application in advanced drug development and research. For specific applications, optimization of the described protocols may be necessary.

References

Technical Guide: Synthesis and Purification of Methylamino-PEG3-acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Methylamino-PEG3-acid, a valuable heterobifunctional linker used in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines a detailed, two-step synthetic pathway involving the protection of the amine, followed by hydrolysis of the ester, and subsequent purification strategies.

Introduction

This compound is a hydrophilic linker composed of a monomethylated amine, a three-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. The PEG spacer enhances solubility and provides flexibility, while the terminal functional groups allow for the covalent attachment to two different molecules. The methylamine (B109427) group can be conjugated to molecules containing carboxylic acids or activated esters, and the carboxylic acid can be activated to react with amines.

Synthesis Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step process starting from readily available starting materials. The general strategy involves:

-

Protection of the amine: The synthesis commences with the protection of the primary amine of a suitable PEG precursor to prevent side reactions in the subsequent step. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for amines due to its stability and ease of removal under acidic conditions.

-

Hydrolysis of the ester: The protected intermediate is then subjected to hydrolysis to convert the terminal ester into the desired carboxylic acid.

-

Deprotection of the amine: The Boc-protected amine is deprotected under mild acidic conditions to yield the final product.

dot

Caption: Synthetic pathway for this compound.

Experimental Protocols

Materials and Methods

| Reagent/Material | Grade | Supplier |

| Amino-PEG3-tert-butyl ester | ≥95% | Commercial Supplier |

| Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) | Reagent Grade | Commercial Supplier |

| Triethylamine (B128534) (Et₃N) | Anhydrous, ≥99.5% | Commercial Supplier |

| Dichloromethane (B109758) (DCM) | Anhydrous, ≥99.8% | Commercial Supplier |

| Lithium Hydroxide (B78521) (LiOH) | Reagent Grade | Commercial Supplier |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercial Supplier |

| Water | Deionized | In-house |

| Hydrochloric Acid (HCl) | 1 M solution | Commercial Supplier |

| Trifluoroacetic Acid (TFA) | Reagent Grade | Commercial Supplier |

| Ethyl Acetate (B1210297) | ACS Grade | Commercial Supplier |

| Saturated Sodium Bicarbonate Solution | In-house preparation | In-house |

| Saturated Sodium Chloride Solution (Brine) | In-house preparation | In-house |

| Anhydrous Sodium Sulfate | Reagent Grade | Commercial Supplier |

| Silica (B1680970) Gel | 60 Å, 230-400 mesh | Commercial Supplier |

Step 1: Synthesis of Boc-Methylamino-PEG3-tert-butyl ester

-

Reaction Setup: In a round-bottom flask, dissolve Amino-PEG3-tert-butyl ester (1.0 eq) in anhydrous dichloromethane (DCM).

-

Addition of Reagents: Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath. To this stirred solution, add a solution of di-tert-butyl dicarbonate (1.2 eq) in DCM dropwise over 30 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Step 2: Synthesis of this compound

-

Ester Hydrolysis: Dissolve the purified Boc-Methylamino-PEG3-tert-butyl ester (1.0 eq) in a mixture of THF and water. Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS.

-

Acidification: After the hydrolysis is complete, acidify the reaction mixture to pH 2-3 with 1 M HCl.

-

Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Deprotection: Dissolve the resulting crude Boc-Methylamino-PEG3-acid in a solution of 20-50% trifluoroacetic acid in DCM. Stir the mixture at room temperature for 1-2 hours.

-

Isolation: Remove the solvent and excess TFA under reduced pressure. The crude product can be further purified by reverse-phase HPLC.

Purification and Characterization

Purification Workflow

dot

Caption: Purification workflow for this compound.

Characterization Data

| Analysis | Specification |

| Appearance | Colorless to pale yellow oil or solid |

| Purity (HPLC) | ≥95% |

| ¹H NMR | Conforms to structure |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ corresponds to the calculated exact mass |

Data Summary

| Step | Intermediate/Product | Starting Material | Key Reagents | Solvent | Yield (%) | Purity (%) |

| 1 | Boc-Methylamino-PEG3-tert-butyl ester | Amino-PEG3-tert-butyl ester | (Boc)₂O, Et₃N | DCM | 85-95 | >95 (after chromatography) |

| 2 | This compound | Boc-Methylamino-PEG3-tert-butyl ester | LiOH, TFA | THF/H₂O, DCM | 70-85 | >95 (after HPLC) |

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis and purification of this compound. The described methods are robust and scalable, making them suitable for both academic research and industrial drug development applications. Adherence to the outlined procedures and analytical controls will ensure the consistent production of high-purity material.

Solubility properties of Methylamino-PEG3-acid in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Methylamino-PEG3-acid, a heterobifunctional linker commonly utilized in bioconjugation and drug development, for instance, as a component in Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this polyethylene (B3416737) glycol (PEG) derivative is critical for its effective handling, formulation, and application in various experimental and developmental workflows.

Overview of this compound Solubility

This compound is characterized by a short PEG chain, a terminal methylamino group, and a terminal carboxylic acid. The presence of the hydrophilic PEG spacer significantly influences its solubility, rendering it soluble in a range of aqueous and organic solvents. While precise quantitative solubility data (e.g., mg/mL) for this compound is not extensively documented in publicly available literature, qualitative solubility information for structurally analogous compounds provides a strong indication of its expected behavior.

Qualitative Solubility Data

Based on the analysis of technical data sheets for closely related short-chain amino-PEG derivatives, the solubility of this compound can be inferred. The following table summarizes the expected qualitative solubility in common laboratory solvents. It is important to note that these are general guidelines, and quantitative determination is recommended for specific applications.

| Solvent | Chemical Class | Expected Solubility | Reference |

| Water | Aqueous | Soluble | [1][2][3][4] |

| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Aprotic Polar Organic | Soluble | [1][3][4] |

| N,N-Dimethylformamide (DMF) | Aprotic Polar Organic | Soluble | [1][3][4] |

| Dichloromethane (DCM) | Chlorinated Organic | Soluble | [1][3][4] |

| Chloroform | Chlorinated Organic | Soluble | |

| Ethanol | Protic Polar Organic | Less Soluble | |

| Toluene | Aromatic Hydrocarbon | Less Soluble | |

| Diethyl Ether | Ether | Not Soluble |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data for this compound, standardized experimental protocols are necessary. The choice between a thermodynamic and a kinetic solubility assay depends on the specific requirements of the research, with thermodynamic methods providing the equilibrium solubility and kinetic methods offering a higher throughput assessment.[5][6]

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.[7][8]

Principle: An excess amount of the solid compound is agitated in a solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the filtrate is determined.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[6]

-

Phase Separation: Allow the suspension to settle. Carefully filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove all undissolved particles.

-

Quantification: Analyze the concentration of this compound in the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Data Analysis: The determined concentration represents the thermodynamic solubility of the compound in the specific solvent at the tested temperature.

Kinetic Solubility Determination (Turbidimetric Method)

This high-throughput method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds.[5][9]

Principle: A concentrated stock solution of the compound in a highly polar organic solvent (e.g., DMSO) is serially diluted into an aqueous buffer. The concentration at which precipitation is first observed (indicated by an increase in turbidity) is determined as the kinetic solubility.[5][6]

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).

-

Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution into the aqueous buffer of interest (e.g., PBS).

-

Incubation and Measurement: Incubate the plate for a defined period (e.g., 1-2 hours) at a constant temperature.[9] Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.

-

Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to the baseline.

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps in thermodynamic and kinetic solubility determination.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for Kinetic Solubility Determination.

Conclusion

This compound is anticipated to be soluble in water and common polar aprotic organic solvents such as DMSO and DMF, a property conferred by its hydrophilic PEG linker. For applications requiring precise concentrations, it is imperative to experimentally determine its solubility in the specific solvent system being used. The thermodynamic shake-flask method provides the most accurate equilibrium solubility value, while kinetic turbidimetric assays offer a high-throughput alternative for rapid screening. The protocols and workflows detailed in this guide provide a robust framework for researchers to accurately assess the solubility of this compound, ensuring its effective implementation in their research and development endeavors.

References

- 1. Methylamino-PEG3-azide, 1355197-57-7 | BroadPharm [broadpharm.com]

- 2. Amino PEG Acid, NH2-PEG-COOH [nanocs.net]

- 3. Hydroxy-PEG3-methylamine, 90430-59-4 | BroadPharm [broadpharm.com]

- 4. m-PEG3-Amine, 74654-07-02 | BroadPharm [broadpharm.com]

- 5. sygnaturediscovery.com [sygnaturediscovery.com]

- 6. enamine.net [enamine.net]

- 7. evotec.com [evotec.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

An In-depth Technical Guide to the Functional Groups and Reactivity of Methylamino-PEG3-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylamino-PEG3-acid is a discrete polyethylene (B3416737) glycol (dPEG®) linker widely utilized in bioconjugation, drug delivery, and proteomics. Its heterobifunctional nature, featuring a secondary methylamine (B109427) and a terminal carboxylic acid, allows for the covalent linkage of diverse molecules. The hydrophilic three-unit polyethylene glycol (PEG) spacer enhances the solubility and reduces the immunogenicity of the resulting conjugates, making it an invaluable tool in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive overview of the functional groups of this compound, their reactivity, and detailed protocols for their application in bioconjugation.

Core Structure and Functional Groups

This compound possesses two key reactive functional groups separated by a flexible, hydrophilic PEG3 spacer.

-

Secondary Methylamine (-NHCH₃): This nucleophilic group readily participates in reactions with electrophilic moieties such as activated esters (e.g., N-hydroxysuccinimide esters), isothiocyanates, and aldehydes/ketones (via reductive amination). The presence of a methyl group provides steric hindrance compared to a primary amine, which can influence its reactivity.

-

Carboxylic Acid (-COOH): This functional group can be activated to react with nucleophiles, most notably primary amines, to form stable amide bonds. This activation is typically achieved using carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS).

-

PEG3 Spacer: The short polyethylene glycol chain imparts hydrophilicity to the molecule and the resulting conjugate. This can improve solubility in aqueous buffers and reduce non-specific binding of the conjugate to proteins and surfaces.[1]

Physicochemical and Reactivity Data

A summary of the key physicochemical and reactivity parameters for this compound is presented below. This data is essential for designing and optimizing bioconjugation strategies.

| Property | Value | Notes |

| Molecular Formula | C₁₀H₂₁NO₅ | |

| Molecular Weight | 235.28 g/mol | |

| Estimated pKa (Carboxylic Acid) | ~4-5 | Typical pKa range for carboxylic acids.[2][3] The carboxyl group is deprotonated and negatively charged at physiological pH. |

| Estimated pKa (Methylammonium) | ~9-10 | Typical pKa range for secondary ammonium (B1175870) ions.[2][4] The methylamine group is protonated and positively charged at physiological pH, rendering it less nucleophilic until deprotonated at higher pH. |

| Solubility | Water, DMSO, DMF | The hydrophilic PEG spacer enhances solubility in aqueous and common organic solvents. |

| Typical Conjugation Yield | 40-70% (Post-Purification) | This is a representative yield for a similar PEG-amine conjugation to a peptide and is highly dependent on the specific substrates and reaction conditions.[5] |

Reactivity and Reaction Mechanisms

The two functional groups of this compound allow for orthogonal or sequential conjugation strategies.

Reactivity of the Methylamine Group

The secondary amine is a potent nucleophile at pH values above its pKa, where it is deprotonated. It readily reacts with various electrophiles:

-

With Activated Esters (e.g., NHS-esters): This is a common and efficient method to form a stable amide bond. The reaction is typically performed in a pH range of 7.2-8.5 to ensure the amine is sufficiently deprotonated for nucleophilic attack on the NHS ester.[6]

-

With Isothiocyanates: The amine group reacts with isothiocyanates to form a stable thiourea (B124793) linkage.

-

With Aldehydes and Ketones (Reductive Amination): The amine can react with an aldehyde or ketone to form an unstable Schiff base, which is then reduced by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) to form a stable amine linkage.

Reactivity of the Carboxylic Acid Group

The carboxylic acid is typically activated to facilitate its reaction with primary amines. The most common activation method involves the use of EDC and NHS.

-

EDC/NHS Activation: EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[7] This intermediate can then react directly with a primary amine. However, to improve reaction efficiency and stability of the activated species, NHS is added to convert the O-acylisourea intermediate into a more stable, amine-reactive NHS ester.[7][8] This NHS ester then efficiently reacts with a primary amine to form a stable amide bond. The optimal pH for the initial EDC/NHS activation is slightly acidic (pH 4.7-6.0), while the subsequent reaction with the amine is more efficient at a pH of 7.2-7.5.[5]

Experimental Protocols

The following are generalized protocols for the two primary modes of conjugation with this compound. Optimization may be required for specific applications.

Protocol 1: Conjugation via the Methylamine Group (Reaction with an NHS-activated Molecule)

Materials:

-

This compound

-

NHS-activated molecule

-

Reaction Buffer: Phosphate-buffered saline (PBS) or borate (B1201080) buffer, pH 7.2-8.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Anhydrous DMSO or DMF

Procedure:

-

Preparation of Reactants:

-

Dissolve the NHS-activated molecule in anhydrous DMSO or DMF to a stock concentration of 10-50 mM.

-

Dissolve this compound in the reaction buffer.

-

-

Conjugation Reaction:

-

Add a 1.1 to 1.5-fold molar excess of the dissolved NHS-activated molecule to the this compound solution.

-

Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring. The reaction can be performed overnight at 4°C to minimize degradation of sensitive molecules.

-

-

Quenching:

-

Add the quenching solution to a final concentration of 10-50 mM to quench any unreacted NHS-ester. Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Purify the conjugate using an appropriate method such as reversed-phase high-performance liquid chromatography (RP-HPLC), size-exclusion chromatography (SEC), or dialysis.

-

Protocol 2: Conjugation via the Carboxylic Acid Group (Activation with EDC/NHS)

Materials:

-

This compound

-

Amine-containing molecule

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0

-

Coupling Buffer: PBS, pH 7.2-7.5

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Quenching Solution: 1 M Hydroxylamine, pH 8.5

-

Anhydrous DMSO or DMF

Procedure:

-

Preparation of Reactants:

-

Dissolve this compound in the activation buffer.

-

Prepare fresh stock solutions of EDC (e.g., 10 mg/mL in activation buffer) and NHS (e.g., 10 mg/mL in activation buffer).

-

Dissolve the amine-containing molecule in the coupling buffer.

-

-

Activation of Carboxylic Acid:

-

To the dissolved this compound, add a 2- to 5-fold molar excess of EDC and NHS.

-

Incubate for 15-30 minutes at room temperature with gentle stirring to form the NHS-activated this compound.

-

-

Conjugation Reaction:

-

Immediately add a 10- to 20-fold molar excess of the dissolved amine-containing molecule to the activated this compound solution.

-

Adjust the pH of the reaction mixture to 7.2-7.5 with the coupling buffer if necessary.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

-

-

Quenching:

-

Add the quenching solution to hydrolyze any unreacted NHS esters. Incubate for 15 minutes.

-

-

Purification:

-

Purify the conjugate using RP-HPLC, SEC, or dialysis. For peptide conjugates, a C18 RP-HPLC column is typically used with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).[5]

-

Visualization of Workflows and Applications

Bioconjugation Workflow

The general workflow for a two-step bioconjugation reaction utilizing the carboxylic acid of this compound is depicted below.

Application in a PROTAC Molecule

This compound is an ideal linker for the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[9] The PEG linker provides the necessary spacing and flexibility for the formation of a stable ternary complex.

Conclusion

This compound is a versatile and powerful tool for researchers in drug development and the life sciences. Its well-defined structure, dual reactivity, and the beneficial properties of its PEG spacer enable the creation of novel bioconjugates with enhanced characteristics. A thorough understanding of the reactivity of its methylamine and carboxylic acid functional groups, guided by the principles and protocols outlined in this guide, will empower scientists to effectively utilize this linker in their research endeavors, from basic science to the development of next-generation therapeutics.

References

- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 2. scribd.com [scribd.com]

- 3. chem.indiana.edu [chem.indiana.edu]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. info.gbiosciences.com [info.gbiosciences.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

The Cornerstone of Next-Generation Therapeutics: A Technical Guide to the Methylamino-PEG3-acid Linker

For Immediate Release

[City, State] – In the landscape of advanced drug development, the intricate design of molecular components is paramount to therapeutic efficacy. This technical guide delves into the core of one such critical component: the Methylamino-PEG3-acid linker. Primarily aimed at researchers, scientists, and professionals in drug development, this document elucidates the vital role of the polyethylene (B3416737) glycol (PEG) spacer within this linker, particularly in the context of Proteolysis Targeting Chimeras (PROTACs).

Introduction: The Pivotal Role of the PEG Spacer

This compound is a heterobifunctional linker characterized by a methylamino group and a carboxylic acid, separated by a three-unit polyethylene glycol (PEG) spacer. This discrete PEG (dPEG®) linker is instrumental in the synthesis of complex bioconjugates, most notably PROTACs. The PEG spacer is not merely an inert connector; it imparts crucial physicochemical properties to the final molecule, profoundly influencing its behavior and therapeutic potential.

The primary advantages conferred by the PEG spacer include:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of often large and hydrophobic PROTAC molecules. This is a critical factor for bioavailability and formulation.

-

Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the hydrodynamic radius of molecules, which can reduce renal clearance and extend the in vivo half-life of a therapeutic.

-

Reduced Immunogenicity: The PEG chain can mask the conjugated molecule from the host's immune system, thereby reducing the risk of an immune response.

-

Optimized Ternary Complex Formation: In the context of PROTACs, the length and flexibility of the PEG linker are critical for enabling the productive formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This geometric optimization is a key determinant of the PROTAC's degradation efficiency.[1]

-

Modulated Cell Permeability: The physicochemical properties of the linker, including its polarity imparted by the PEG chain, play a significant role in the ability of the PROTAC to permeate cell membranes and reach its intracellular target.[2][3]

Physicochemical Properties of this compound

Precise quantitative data for this compound can be challenging to consolidate from disparate sources. However, data for the closely related Methylamino-PEG3-azide provides a strong and relevant proxy for understanding its fundamental properties.

| Property | Value (for Methylamino-PEG3-azide) | Reference |

| Molecular Weight | 232.28 g/mol | [4] |

| Molecular Formula | C₉H₂₀N₄O₃ | [4] |

| Solubility | Soluble in Water, DMSO, DCM, DMF | [5] |

| Topological Polar Surface Area (TPSA) | 88.48 Ų | [4] |

| logP | 0.5659 | [4] |

| Storage Conditions | -20°C, desiccated | [5] |

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves standard amide bond formation chemistries. The following is a representative protocol for the coupling of a target protein ligand (Warhead-COOH) and an E3 ligase ligand (E3 Ligand-NH2) using this compound as the linker.

Synthesis of Warhead-Linker Intermediate

Objective: To couple the carboxylic acid of a warhead to the methylamino group of this compound.

Materials:

-

Warhead with a carboxylic acid functional group (Warhead-COOH)

-

This compound

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Standard glassware for organic synthesis under an inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Under an inert atmosphere, dissolve Warhead-COOH (1.0 equivalent) in anhydrous DMF.

-

Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution.

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

In a separate flask, dissolve this compound (1.2 equivalents) in anhydrous DMF.

-

Add the solution of this compound to the activated warhead solution.

-

Allow the reaction to stir at room temperature for 4-12 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the Warhead-PEG3-acid intermediate.

Synthesis of the Final PROTAC

Objective: To couple the carboxylic acid of the Warhead-PEG3-acid intermediate to the amine group of an E3 ligase ligand.

Materials:

-

Warhead-PEG3-acid intermediate

-

E3 ligase ligand with an amine functional group (E3 Ligand-NH2)

-

HATU

-

DIPEA

-

Anhydrous DMF

Procedure:

-

Under an inert atmosphere, dissolve the Warhead-PEG3-acid intermediate (1.0 equivalent) in anhydrous DMF.

-

Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution.

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add the E3 Ligand-NH2 (1.1 equivalents) to the reaction mixture.

-

Allow the reaction to stir at room temperature for 4-12 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, work up the reaction as described in section 3.1.

-

Purify the final PROTAC molecule by preparative HPLC.

Characterization of the Final PROTAC

The successful synthesis of the PROTAC should be confirmed by a suite of analytical techniques:

-

Mass Spectrometry (MS): To confirm the molecular weight of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the PROTAC and the presence of the linker.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Visualizing the PROTAC Mechanism of Action

The core function of a PROTAC is to induce the ubiquitination and subsequent degradation of a target protein. This process is a signaling cascade that can be visualized to better understand the role of the this compound linker in facilitating this event.

References

Methodological & Application

Application Notes and Protocols for Methylamino-PEG3-acid in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate target proteins from cells. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. The linker plays a critical role in PROTAC efficacy, influencing solubility, cell permeability, and the stability of the ternary complex.

Methylamino-PEG3-acid is a versatile polyethylene (B3416737) glycol (PEG)-based linker increasingly utilized in PROTAC synthesis. Its structure, featuring a terminal methylamino group and a carboxylic acid, allows for straightforward and efficient conjugation to POI and E3 ligase ligands through common amide bond formation strategies. The PEG3 moiety enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule. This document provides detailed application notes and protocols for the use of this compound in PROTAC synthesis and evaluation.

General PROTAC Mechanism of Action

PROTACs function by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS).

Application Notes and Protocols for EDC/NHS Coupling Chemistry with Methylamino-PEG3-acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry for the conjugation of molecules containing a carboxylic acid group to Methylamino-PEG3-acid. This short, hydrophilic polyethylene (B3416737) glycol (PEG) linker is instrumental in bioconjugation, enhancing the solubility and bioavailability of the conjugated molecule, and providing a flexible spacer arm to mitigate steric hindrance.[1][2]

Introduction to EDC/NHS Coupling with this compound

EDC/NHS chemistry is a widely used, efficient method for forming stable amide bonds between a carboxyl group and a primary amine.[3] The reaction proceeds via a two-step mechanism, which is particularly advantageous when working with complex biomolecules.[4]

The process begins with the activation of a carboxyl group by EDC, forming a highly reactive but unstable O-acylisourea intermediate.[4] This intermediate is susceptible to hydrolysis, which can reduce coupling efficiency. The addition of NHS stabilizes this intermediate by converting it to a semi-stable NHS ester.[3] This amine-reactive ester then readily reacts with the primary amine of this compound to form a stable amide bond, releasing NHS as a byproduct.[5]

The inclusion of a short PEG linker, such as in this compound, can improve the pharmacokinetic properties of therapeutic molecules by increasing their hydrodynamic size, which can reduce renal clearance and shield them from enzymatic degradation.[2][6]

Data Presentation: Optimizing Reaction Conditions

Achieving high conjugation efficiency requires the optimization of several reaction parameters. The following tables provide a summary of typical starting conditions and expected outcomes for the conjugation of a generic protein or small molecule with a carboxyl group to this compound.

| Parameter | Recommended Condition | Rationale |

| Activation pH | 4.5 - 6.0 (in MES buffer) | EDC-mediated activation of carboxyl groups is most efficient in a slightly acidic environment.[7] |

| Conjugation pH | 7.2 - 8.5 (in PBS or borate (B1201080) buffer) | The reaction of the NHS ester with the primary amine of this compound is favored at a neutral to slightly basic pH where the amine is deprotonated and more nucleophilic.[7] |

| Molar Ratio (Molecule:EDC:NHS) | 1 : 1.5 : 1.5 to 1 : 10 : 10 | A molar excess of EDC and NHS ensures efficient activation of the carboxyl groups. The optimal ratio should be determined empirically for each specific molecule.[4][8] |

| Molar Ratio (Molecule:this compound) | 1 : 10 to 1 : 50 | A significant molar excess of the amine-PEG linker drives the reaction towards product formation and maximizes the conjugation of the target molecule. |

| Reaction Time (Activation) | 15 - 30 minutes at room temperature | Sufficient time for the formation of the NHS ester intermediate.[7] |

| Reaction Time (Conjugation) | 2 hours at room temperature to overnight at 4°C | Longer reaction times may be necessary for complete conjugation, especially at lower temperatures which can help maintain the stability of sensitive biomolecules.[9] |

| Quenching Agent | 50 mM Hydroxylamine, Glycine, or Tris | To deactivate any unreacted NHS esters and prevent non-specific reactions.[7] |

| Parameter | Typical Value | Method of Determination |

| Conjugation Efficiency | 40 - 80% | Quantified by comparing the amount of conjugated versus unconjugated molecule using techniques like HPLC, SDS-PAGE, or spectrophotometry. |

| Post-Purification Yield | 30 - 70% | Determined by the amount of purified conjugate obtained relative to the starting amount of the limiting reactant, highly dependent on the purification method. |

| Purity of Conjugate | >95% | Assessed by analytical HPLC or mass spectrometry to ensure the absence of unreacted starting materials and byproducts.[8] |

Experimental Protocols

The following protocols provide a general framework for the conjugation of a carboxyl-containing molecule to this compound. Optimization may be required for specific applications.

Materials and Reagents

-

Molecule with a terminal carboxyl group (e.g., protein, peptide, small molecule drug)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: 100 mM Phosphate-Buffered Saline (PBS), pH 7.4 or 100 mM Borate Buffer, pH 8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (for poorly water-soluble molecules)

-

Purification equipment (e.g., size-exclusion chromatography, dialysis, HPLC)

Protocol for Aqueous-Soluble Molecules (Two-Step Procedure)

This is the recommended procedure for most proteins and other biomolecules to minimize side reactions.

-

Reagent Preparation:

-

Equilibrate all reagents to room temperature before use.

-

Prepare fresh stock solutions of EDC and NHS in ultrapure water or Activation Buffer immediately before use.

-

Dissolve the carboxyl-containing molecule in Activation Buffer to the desired concentration (e.g., 1-10 mg/mL).

-

Dissolve this compound in Coupling Buffer.

-

-

Activation of Carboxyl Groups:

-

Add the EDC stock solution to the solution of the carboxyl-containing molecule to achieve the desired molar excess (e.g., 10-fold).

-

Immediately add the NHS stock solution to the reaction mixture to the same molar excess as EDC.

-

Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.

-

-

Conjugation with this compound:

-

Optional: To remove excess EDC and NHS, perform a rapid buffer exchange of the activated molecule into Coupling Buffer using a desalting column.

-

Add the solution of this compound to the activated molecule solution to achieve the desired molar excess (e.g., 20 to 50-fold).

-

Adjust the pH of the reaction mixture to 7.2-8.5 if necessary using the Coupling Buffer.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.

-

Incubate for 30 minutes at room temperature to hydrolyze any remaining NHS esters.

-

-

Purification of the Conjugate:

-

Purify the conjugate from unreacted this compound, quenching reagent, and byproducts using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC.

-

Protocol for Organically-Soluble Molecules

-

Reagent Preparation:

-

Ensure all glassware is dry and use anhydrous solvents.

-

Dissolve the carboxyl-containing molecule in anhydrous DMF or DMSO.

-

Dissolve EDC and NHS in anhydrous DMF or DMSO.

-

Dissolve this compound in anhydrous DMF or DMSO.

-

-

Activation and Conjugation:

-

To the solution of the carboxyl-containing molecule, add EDC and NHS to the desired molar excess.

-

Stir the reaction at room temperature for 15-30 minutes.

-

Add the this compound solution to the activated molecule.

-

If necessary, a non-nucleophilic base such as diisopropylethylamine (DIPEA) can be added to facilitate the reaction.

-

Allow the reaction to proceed for 2-24 hours at room temperature, monitoring the progress by TLC or LC-MS.[10]

-

-

Work-up and Purification:

-

The purification method will depend on the properties of the conjugate. Common methods include precipitation, extraction, and column chromatography.

-

Characterization of the Conjugate

Confirmation of successful conjugation and assessment of purity are critical.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to separate the conjugate from the starting materials. The conjugate will typically have a different retention time than the unconjugated molecule.

-

Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to confirm the molecular weight of the conjugate, which should be the sum of the molecular weights of the starting molecule and the this compound linker, minus the mass of water (18.02 Da).[8]

-

SDS-PAGE (for proteins): A shift in the molecular weight of the protein band on an SDS-PAGE gel can indicate successful conjugation.

Mandatory Visualizations

Caption: Experimental workflow for EDC/NHS coupling.

Caption: Role of a PEGylated ligand in initiating a cell signaling cascade.

Applications in Research and Drug Development

The conjugation of molecules to this compound has broad applications:

-

Drug Delivery: PEGylation can improve the solubility and stability of small molecule drugs, peptides, and proteins, leading to improved pharmacokinetic profiles.[1][11] The use of a short PEG linker can be advantageous in creating compact drug conjugates.

-

Targeted Therapeutics: A targeting moiety (e.g., an antibody fragment, peptide, or small molecule) can be conjugated to a therapeutic agent via a this compound linker to facilitate targeted delivery to specific cells or tissues.

-

PROTACs: This linker can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of target proteins.[12]

-

Bioconjugation: this compound is a valuable tool for linking different biomolecules together for various research applications, such as in the development of diagnostic assays and biosensors.

In the context of cell signaling, a ligand conjugated with this compound can be used to activate cell surface receptors, such as G protein-coupled receptors (GPCRs) or receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[13][14] The PEG linker provides a spacer between the ligand and a carrier molecule or surface, which can be crucial for maintaining the ligand's ability to bind to its receptor and initiate downstream signaling pathways that regulate cellular processes like proliferation, differentiation, and survival.[15] The specific signaling cascade activated will depend on the nature of the ligand and the receptor it binds to. For instance, an EGF-PEG conjugate would be expected to activate the MAPK and PI3K/Akt pathways upon binding to EGFR.[15]

References

- 1. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Capturing Peptide–GPCR Interactions and Their Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. broadpharm.com [broadpharm.com]

- 8. benchchem.com [benchchem.com]

- 9. broadpharm.com [broadpharm.com]

- 10. broadpharm.com [broadpharm.com]

- 11. biorxiv.org [biorxiv.org]

- 12. EGFR signaling patterns are regulated by its different ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Modulating and Elucidating GPCR Signaling – Gellman Group – UW–Madison [gellman.chem.wisc.edu]

- 14. lifesciences.danaher.com [lifesciences.danaher.com]

- 15. EGF Signaling Pathway - Company - arigo Biolaboratories [arigobio.com]

Modifying Small Molecules with Methylamino-PEG3-acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the modification of small molecules using Methylamino-PEG3-acid. This versatile bifunctional linker is instrumental in modern drug development, particularly in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The inclusion of a three-unit polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the conjugated molecule.

Introduction to this compound in Small Molecule Modification

This compound is a heterobifunctional linker featuring a methylamine (B109427) group at one terminus and a carboxylic acid at the other, separated by a hydrophilic PEG3 spacer. This structure allows for the covalent attachment of two different molecules. The methylamine group readily reacts with activated esters (e.g., NHS esters) or carboxylic acids to form stable amide bonds, while the terminal carboxylic acid can be coupled to amine-containing molecules.

The PEGylation of small molecules, a process of covalently attaching PEG chains, is a well-established strategy in drug development to improve the therapeutic properties of a molecule. This modification can increase a drug's hydrodynamic size, leading to enhanced solubility, extended circulation half-life, and reduced renal clearance. Furthermore, the PEG chain can shield the molecule from enzymatic degradation and reduce immunogenicity.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in several areas of drug development:

-

Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic agent is linked to a monoclonal antibody that targets a specific tumor antigen. This compound can serve as the linker, connecting the antibody to the drug. The PEG component can improve the solubility and pharmacokinetic profile of the ADC.

-

PROTACs: PROTACs are chimeric molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein. The linker is a critical component of a PROTAC, and PEG-based linkers like this compound are used to modulate the solubility and cell permeability of the final construct.

-

Improving Drug Properties: For small molecule drugs with poor solubility or rapid clearance, conjugation with this compound can significantly improve their pharmaceutical properties, making them more effective therapeutic agents.

Experimental Protocols

The following protocols provide a general framework for the conjugation of small molecules using this compound. Optimization of reaction conditions (e.g., molar ratios, reaction time, and temperature) may be necessary for specific molecules.

Protocol 1: Amide Bond Formation via EDC/NHS Chemistry

This protocol describes the conjugation of a small molecule containing a primary or secondary amine to the carboxylic acid group of this compound.

Materials:

-

Small molecule with an amine group

-

This compound

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Coupling Buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.2-7.5, or 0.1 M MES buffer pH 5.5)

-

Quenching Solution (e.g., 1 M Tris-HCl pH 8.5 or hydroxylamine)

-

Purification system (e.g., Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Size-Exclusion Chromatography (SEC))

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve this compound (1.5 equivalents) in anhydrous DMF or DMSO.

-

Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.

-

Incubate for 15-30 minutes at room temperature with gentle stirring to form the NHS-activated ester.

-

-

Conjugation Reaction:

-

Dissolve the amine-containing small molecule (1.0 equivalent) in the reaction buffer.

-

Add the solution of the activated this compound to the small molecule solution.

-

Ensure the final pH of the reaction mixture is between 7.2 and 7.5. Adjust with Coupling Buffer if necessary.

-

Allow the reaction to proceed for 2-12 hours at room temperature with stirring.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted NHS-ester.

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Purify the resulting conjugate using an appropriate method such as RP-HPLC or SEC to remove unreacted starting materials and byproducts.

-

-

Characterization:

-

Confirm the identity and purity of the final conjugate using techniques like LC-MS to verify the molecular weight and NMR spectroscopy to confirm the structure.

-

Workflow for Amine-to-Carboxylic Acid Conjugation

Caption: Workflow for conjugating an amine-containing small molecule.

Quantitative Data Summary

The following table provides representative data for a typical small molecule conjugation experiment. Actual results will vary depending on the specific molecules and reaction conditions used.

| Parameter | Value | Notes |

| Molar Ratios | ||

| Small Molecule : this compound | 1 : 1.5 | A slight excess of the activated linker can drive the reaction to completion. |

| This compound : EDC : NHS | 1 : 1 : 1 | Stoichiometry for the activation step. |

| Reaction Conditions | ||

| Activation pH / Time | 5.5 / 30 min | Using 0.1 M MES buffer for activation. |

| Conjugation pH / Time | 7.2 / 4 hours | Using 1X PBS buffer at room temperature. |

| Expected Outcome | ||

| Conjugation Efficiency | > 80% | Dependent on the reactivity of the small molecule. |

| Purity of Final Product | > 95% | After purification by RP-HPLC. |

Signaling Pathway Context: PROTAC-Mediated Protein Degradation

Small molecules modified with this compound can be designed as PROTACs to induce the degradation of a target protein. The linker connects a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

Caption: PROTAC-mediated protein degradation pathway.

Troubleshooting and Optimization

-

Low Conjugation Yield:

-

Check pH: Ensure the pH of the conjugation reaction is optimal for amine reactivity (typically 7.2-8.0).

-

Increase Molar Excess: A higher molar excess of the activated linker may be required.

-

Confirm Activity of Reagents: Ensure EDC and NHS are fresh and have been stored properly.

-

-

Side Reactions:

-

Hydrolysis of NHS-ester: Perform the reaction promptly after the activation step as the NHS-ester can hydrolyze in aqueous solutions.

-

Di-PEGylation: If the target molecule has multiple reactive sites, di- or multi-PEGylation can occur. This can be controlled by adjusting the stoichiometry of the linker to the target molecule.

-

-

Purification Challenges:

-

Similar Retention Times: If the unreacted small molecule and the conjugate have similar properties, separation by chromatography can be challenging. Optimization of the chromatographic method (e.g., gradient, column chemistry) may be necessary.

-

By following these protocols and considering the optimization strategies, researchers can effectively utilize this compound to modify small molecules for a wide range of applications in drug discovery and development.

Application Notes and Protocols for Surface Functionalization with Methylamino-PEG3-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface functionalization with polyethylene (B3416737) glycol (PEG) derivatives is a cornerstone of modern biomaterial science, drug delivery, and diagnostics. Methylamino-PEG3-acid is a heterobifunctional linker that offers a versatile platform for covalently attaching a hydrophilic PEG spacer to surfaces and biomolecules. This linker possesses a terminal methylamino group for reaction with carboxylated surfaces (or molecules) and a terminal carboxylic acid group for subsequent conjugation to amine-containing moieties. The short, discrete PEG chain (n=3) enhances water solubility, reduces non-specific protein adsorption, and provides a flexible spacer arm.[1]

These application notes provide a comprehensive guide to the use of this compound for surface functionalization, including detailed protocols, data presentation, and diagrams to illustrate key workflows and biological interactions.

Core Applications

The unique properties of this compound make it suitable for a range of applications:

-

Bioconjugation: Linking proteins, peptides, or antibodies to surfaces or other molecules.[1]

-

Drug Delivery: Modifying nanoparticles or drug carriers to improve their pharmacokinetic profiles by increasing circulation time and reducing immunogenicity.[1]

-

Material Science: Coating surfaces to enhance biocompatibility and reduce non-specific binding in various biomedical devices and diagnostic platforms.[1]

-

PROTACs: As a linker in the synthesis of proteolysis-targeting chimeras, connecting a target-binding ligand to an E3 ligase-binding ligand.

Chemical and Physical Properties

A summary of the key properties of this compound is provided below. This information is crucial for accurate stoichiometric calculations and characterization of the resulting functionalized surfaces.

| Property | Value | Source |

| CAS Number | 2148295-95-6 | |

| Molecular Formula | C₁₀H₂₁NO₅ | |

| Molecular Weight | 235.28 g/mol | |

| Purity | Typically ≥95% | |

| Solubility | Water, DMSO, DMF | |

| Storage | -20°C, desiccated, protected from light |

Experimental Protocols

The following protocols provide detailed methodologies for the functionalization of carboxylated surfaces with this compound using carbodiimide (B86325) chemistry.

Protocol 1: Surface Functionalization of Carboxyl-Terminated Self-Assembled Monolayers (SAMs)

This protocol describes the covalent attachment of this compound to a surface presenting carboxylic acid groups, such as a gold surface modified with a carboxyl-terminated alkanethiol.

Materials and Equipment:

-

Carboxyl-terminated substrate (e.g., COOH-terminated SAM on gold or glass)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

-

Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Deionized (DI) water

-

Nitrogen gas stream

-

Orbital shaker

Procedure:

-

Reagent Preparation:

-

Equilibrate this compound, EDC, and NHS to room temperature before opening.

-

Prepare a 10-50 mM stock solution of this compound in anhydrous DMF or DMSO.

-

Prepare fresh 0.4 M EDC and 0.1 M NHS solutions in Activation Buffer immediately before use.

-

-

Surface Activation:

-

Wash the carboxylated substrate with DI water and dry under a gentle stream of nitrogen.

-

Immerse the substrate in the freshly prepared EDC/NHS solution. A typical molar ratio is a 2- to 5-fold excess of EDC and NHS relative to the estimated surface carboxyl groups.

-

Incubate for 15-30 minutes at room temperature with gentle agitation to activate the carboxyl groups, forming an amine-reactive NHS ester.

-

-

PEGylation:

-

Remove the substrate from the activation solution and rinse briefly with Activation Buffer.

-

Immediately immerse the activated substrate in the this compound solution (typically 1-10 mg/mL in Coupling Buffer).

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Quenching and Washing:

-

Remove the substrate from the PEGylation solution.

-

Immerse the substrate in Quenching Buffer for 15-30 minutes to deactivate any unreacted NHS esters.

-

Wash the surface thoroughly with DI water and dry under a nitrogen stream.

-

-

Characterization:

-

The functionalized surface can be characterized using techniques such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM) to confirm successful PEGylation.

-

Workflow for Surface Functionalization

Caption: Experimental workflow for surface functionalization.

Representative Data

Due to the limited availability of specific published data for this compound, the following table presents representative data for the functionalization of a silicon substrate with a similar short-chain amine-terminated PEG molecule as a proxy. This data provides expected trends for surface characterization.

| Surface Type | Water Contact Angle (°) | Surface Roughness (RMS, nm) |

| Clean Silicon Wafer | < 10 | ~0.2 |

| APTES-modified Silicon | 50 - 70 | ~0.3 - 0.5 |

| PEG-functionalized Surface | 30 - 50 | ~0.4 - 0.7 |

Data is illustrative and based on typical values for similar surface modifications.

Biological Interactions of PEGylated Surfaces

The primary biological role of a PEGylated surface is to be "stealthy" or bio-inert. The hydrophilic and flexible PEG chains form a hydrated layer that sterically hinders the adsorption of proteins and reduces interactions with cells. This can modulate cellular signaling by preventing the activation of pathways that are triggered by non-specific protein adsorption or direct receptor-surface interactions.

For nanoparticles and drug delivery systems, PEGylation can influence the mechanism of cellular uptake. While generally reducing phagocytosis by immune cells, PEGylated nanoparticles can still be internalized by other endocytic pathways, such as clathrin-mediated or caveolae-mediated endocytosis, depending on the cell type and the presence of targeting ligands.[1]

Generalized Signaling Pathway for Nanoparticle-Cell Interaction

The following diagram illustrates how a PEGylated surface on a nanoparticle can influence its interaction with a cell membrane and subsequent internalization, which is a critical first step in many drug delivery signaling cascades.

Caption: PEGylated nanoparticle-cell interaction pathway.

Conclusion

This compound is a valuable tool for the functionalization of surfaces in a wide range of biomedical and research applications. The protocols and information provided herein offer a guide for its effective use. While specific quantitative data for this particular linker is sparse in the literature, the principles of carbodiimide chemistry and the expected outcomes of PEGylation are well-established, allowing researchers to adapt these protocols to their specific needs. Successful functionalization will impart surfaces with increased hydrophilicity and reduced non-specific binding, which are critical for enhancing the performance and biocompatibility of advanced materials and therapeutic systems.

References

Application Notes and Protocols for Methylamino-PEG3-acid in Nanoparticle Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylamino-PEG3-acid is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that plays a crucial role in the development of advanced nanoparticle drug delivery systems. Its structure, featuring a terminal methylamine (B109427) group and a carboxylic acid group connected by a flexible three-unit PEG spacer, offers several advantages in the field of nanomedicine. The hydrophilic nature of the PEG chain enhances the solubility and stability of nanoparticles in aqueous environments, a critical factor for intravenous administration. Furthermore, PEGylation, the process of attaching PEG chains to a nanoparticle surface, can effectively shield the nanoparticles from the host's immune system, thereby prolonging their circulation time and increasing the likelihood of reaching the target tissue.

The terminal reactive groups of this compound, the methylamine and carboxylic acid, provide versatile handles for covalent conjugation to both the nanoparticle surface and therapeutic payloads or targeting ligands. This allows for the precise engineering of multifunctional nanoparticles designed for targeted drug delivery, controlled release, and enhanced therapeutic efficacy. These application notes provide an overview of the utility of this compound in nanoparticle drug delivery, followed by detailed experimental protocols for its application.

Key Applications

-

Surface Modification of Nanoparticles: The carboxylic acid or amine group of this compound can be used to covalently attach the linker to the surface of various types of nanoparticles (e.g., polymeric nanoparticles, liposomes, metallic nanoparticles) that possess complementary reactive groups (amines or carboxylic acids, respectively). This process, known as PEGylation, imparts "stealth" characteristics to the nanoparticles, reducing opsonization and clearance by the reticuloendothelial system (RES).

-

Attachment of Targeting Ligands: The free terminal group of the conjugated this compound can be subsequently used to attach targeting moieties such as antibodies, peptides, or small molecules. This functionalization enables the nanoparticles to specifically recognize and bind to receptors that are overexpressed on the surface of target cells, such as cancer cells, leading to enhanced cellular uptake and localized drug delivery.

-

Drug Conjugation: Therapeutic agents can be covalently linked to the nanoparticle via the this compound linker. This approach allows for a more controlled and stable drug loading compared to physical encapsulation, and the release of the drug can be engineered to occur under specific physiological conditions (e.g., pH-sensitive cleavage of a bond).

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the characterization of nanoparticles functionalized with PEG linkers, including those similar to this compound. These values serve as a general reference, and actual results will vary depending on the specific nanoparticle composition, drug, and experimental conditions.

Table 1: Physicochemical Properties of PEGylated Nanoparticles

| Parameter | Unmodified Nanoparticles | PEGylated Nanoparticles | Reference |

| Hydrodynamic Diameter (nm) | 150 ± 20 | 184 ± 25 | [1] |

| Polydispersity Index (PDI) | 0.25 ± 0.05 | 0.15 ± 0.03 | [1] |

| Zeta Potential (mV) | -25 ± 5 | -10 ± 3 | [1] |

Table 2: Drug Loading and Encapsulation Efficiency

| Drug | Nanoparticle Formulation | Drug Loading Content (%) | Encapsulation Efficiency (%) | Reference |

| Doxorubicin | PLGA-PEG Nanoparticles | 5.8 ± 0.7 | 75 ± 5 | [2] |

| Paclitaxel | Lipid-Polymer Nanoparticles | 8.2 ± 1.1 | 85 ± 6 | |

| siRNA | Chitosan-PEG Nanoparticles | 1.5 ± 0.3 | 90 ± 4 | [3] |

Table 3: In Vitro Cellular Uptake and Cytotoxicity

| Cell Line | Nanoparticle Formulation | Cellular Uptake (% of control) | IC50 (µg/mL) | Reference |

| MCF-7 | Doxorubicin-loaded PLGA-PEG | 180 ± 15 | 2.5 ± 0.4 | |

| A549 | Paclitaxel-loaded Lipid-Polymer-PEG | 220 ± 20 | 1.8 ± 0.3 | |

| HeLa | siRNA-loaded Chitosan-PEG | 300 ± 25 | N/A | [3] |

Experimental Protocols

Protocol 1: Conjugation of this compound to Carboxylated Nanoparticles via EDC/NHS Chemistry

This protocol describes the covalent attachment of the amine group of this compound to the carboxylic acid groups on the surface of pre-formed nanoparticles, such as poly(lactic-co-glycolic acid) (PLGA) nanoparticles.

Materials:

-

Carboxylated nanoparticles (e.g., PLGA nanoparticles)

-

This compound

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer: 0.1 M MES buffer, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5

-

Amicon Ultra centrifugal filter units (or similar for nanoparticle purification)

Procedure:

-

Nanoparticle Suspension: Disperse the carboxylated nanoparticles in Activation Buffer to a final concentration of 10 mg/mL.

-

Activation of Carboxyl Groups:

-

Add EDC (4-fold molar excess over carboxyl groups on the nanoparticle surface) and NHS (10-fold molar excess over carboxyl groups) to the nanoparticle suspension.

-

Incubate the mixture for 30 minutes at room temperature with gentle stirring to activate the carboxyl groups.

-

-

Purification of Activated Nanoparticles:

-

Remove excess EDC and NHS by centrifuging the nanoparticle suspension using an Amicon Ultra filter unit.

-

Wash the nanoparticles twice with Activation Buffer.

-

-

Conjugation with this compound:

-

Resuspend the activated nanoparticles in Coupling Buffer.

-

Add this compound (20-fold molar excess over the activated carboxyl groups).

-

Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

-

-

Quenching of Reaction: Add Quenching Buffer to the reaction mixture to a final concentration of 100 mM and incubate for 15 minutes to quench any unreacted NHS-esters.

-

Purification of PEGylated Nanoparticles:

-

Purify the PEGylated nanoparticles by repeated centrifugation and resuspension in PBS (pH 7.4) using an Amicon Ultra filter unit to remove unreacted this compound and other reagents.

-

Resuspend the final PEGylated nanoparticles in an appropriate buffer for storage at 4°C.

-

Protocol 2: Characterization of PEGylated Nanoparticles

A. Size and Zeta Potential Measurement:

-

Dilute the PEGylated nanoparticle suspension in deionized water to an appropriate concentration (typically 0.1-1 mg/mL).

-

Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

-

Measure the zeta potential using Laser Doppler Velocimetry.

B. Quantification of PEGylation:

-

Quantify the amount of conjugated PEG using a colorimetric assay (e.g., barium iodide assay) or by using a fluorescently labeled PEG derivative and measuring the fluorescence intensity.

Protocol 3: In Vitro Drug Release Study

Materials:

-

Drug-loaded PEGylated nanoparticles

-

Release Buffer: PBS (pH 7.4) and Acetate Buffer (pH 5.5) to mimic physiological and endosomal pH, respectively.

-

Dialysis membrane (with a molecular weight cut-off lower than the drug's molecular weight).

Procedure:

-

Place a known amount of the drug-loaded PEGylated nanoparticle suspension into a dialysis bag.

-

Immerse the dialysis bag in a known volume of Release Buffer at 37°C with continuous stirring.

-

At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh buffer.

-

Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

-

Calculate the cumulative drug release as a percentage of the total drug loaded.

Protocol 4: Cellular Uptake and Cytotoxicity Assays

A. Cellular Uptake Study (Qualitative and Quantitative):

-

Seed the target cells (e.g., cancer cell line) in a suitable culture plate and allow them to adhere overnight.

-

Incubate the cells with fluorescently labeled PEGylated nanoparticles for various time points.

-

Qualitative Analysis: After incubation, wash the cells with PBS, fix them, and visualize the cellular uptake of nanoparticles using fluorescence microscopy or confocal laser scanning microscopy.

-

Quantitative Analysis: After incubation, wash the cells, detach them, and analyze the fluorescence intensity of the cell population using flow cytometry.

B. Cytotoxicity Assay (MTT Assay):

-

Seed the target cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the drug-loaded PEGylated nanoparticles, free drug, and empty nanoparticles (as controls) for 24-72 hours.

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Visualizations of Mechanisms and Workflows

Caption: Experimental workflow for the synthesis, characterization, and in vitro evaluation of drug-loaded nanoparticles functionalized with this compound.

References

- 1. PEG-functionalized magnetic nanoparticles for drug delivery and magnetic resonance imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PLGA-PEG nanoparticles for targeted delivery of the mTOR/PI3kinase inhibitor dactolisib to inflamed endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeted anti-cancer therapy: Co-delivery of VEGF siRNA and Phenethyl isothiocyanate (PEITC) via cRGD-modified lipid nanoparticles for enhanced anti-angiogenic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

How to improve low yield in Methylamino-PEG3-acid conjugation reactions?

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yield in Methylamino-PEG3-acid conjugation reactions.

Troubleshooting Guide: Low Conjugation Yield

This section addresses common issues encountered during the conjugation of this compound to molecules containing carboxylic acids, typically using carbodiimide (B86325) chemistry (EDC/NHS).

Question 1: My conjugation yield is significantly lower than expected. What are the most likely causes?